Home > Products > Screening Compounds P147238 > Thallous cation TL-201
Thallous cation TL-201 -

Thallous cation TL-201

Catalog Number: EVT-10927469
CAS Number:
Molecular Formula: Tl+
Molecular Weight: 200.9708 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thallium cation tl-201 (1+) is a Radioactive Diagnostic Agent. The mechanism of action of thallium cation tl-201 (1+) is as a Radiopharmaceutical Activity.
See also: Thallous Chloride Tl-201 (active moiety of).
Overview

Thallous cation, specifically thallium-201, is a radioactive isotope of thallium that has significant applications in nuclear medicine, particularly in diagnostic imaging and targeted therapy. Thallium-201 is primarily utilized in Single Photon Emission Computed Tomography (SPECT) imaging to assess myocardial perfusion and detect various malignancies. Its radiochemical properties allow it to be incorporated into various compounds for effective targeting of diseased tissues.

Source

Thallium-201 is produced in nuclear reactors or cyclotrons through the irradiation of stable thallium isotopes. The most common source of thallium-201 for medical applications is thallium chloride, which can be radiolabeled for use in imaging and therapeutic procedures.

Classification

Thallous cation falls under the category of heavy metals and is classified as a Group 13 element in the periodic table. It exists primarily in two oxidation states: +1 (thallous) and +3 (thallic), with thallium-201 predominantly occurring in the +1 oxidation state during its application in radiopharmaceuticals.

Synthesis Analysis

Methods

The synthesis of thallous cation involves several methods to obtain the desired radiolabeled compounds. The most common approach is the oxidation of thallium(I) to thallium(III), which enhances its chelation capabilities. Various methods have been developed for this oxidation process:

  1. Hydrochloric Acid and Hydrogen Peroxide: A mixture of hydrochloric acid and hydrogen peroxide at elevated temperatures can effectively oxidize thallous cation to thallic state.
  2. Ozone Treatment: Bubbling ozone through a solution containing thallous cation in hydrochloric acid has shown promising results for achieving high yields of thallium(III).
  3. Chloramine-T Method: This involves adding chloramine-T to a thallous solution, resulting in the precipitation of thallium(III) salts, which can then be purified for further use .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and concentration of reactants. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of thallous cation is characterized by its coordination geometry, which can vary depending on the ligands used for chelation. In its +1 oxidation state, thallium typically exhibits a linear or tetrahedral coordination depending on the ligand environment.

Data

For instance, when complexed with DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid), thallium(III) forms a stable octahedral complex that is suitable for imaging applications. The stability constants for these complexes are crucial for ensuring effective targeting and retention in biological systems .

Chemical Reactions Analysis

Reactions

Thallous cation participates in various chemical reactions that are essential for its application in radiopharmaceuticals:

  1. Chelation Reactions: Thallous cation readily forms complexes with chelating agents like DOTA or EDTA, which enhance its solubility and stability in biological environments.
  2. Oxidation Reactions: The conversion from thallium(I) to thallium(III) involves redox reactions that are facilitated by oxidizing agents such as hydrogen peroxide or ozone.

Technical Details

The efficiency of these reactions is influenced by factors such as temperature, pH, and the presence of competing ions. For example, using higher concentrations of hydrochloric acid improves the yield of thallium(III) complexes significantly .

Mechanism of Action

Process

The mechanism by which thallous cation exerts its effects in biological systems primarily revolves around its ability to mimic potassium ions due to their similar ionic radii. This allows it to be taken up by cells through potassium channels.

Data

Once inside the cells, thallium can disrupt cellular processes by interfering with ion homeostasis and inducing oxidative stress. This property makes it useful not only for imaging but also for potential therapeutic applications targeting cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Thallous cation solutions are typically colorless.
  • Solubility: Thallous salts are generally soluble in water, which aids their use in aqueous biological systems.

Chemical Properties

  • Stability: Thallious cation is relatively stable under physiological conditions but can be oxidized to thallic state under specific conditions.
  • Reactivity: It readily forms complexes with various chelating agents, enhancing its utility in medical applications.

Relevant data indicate that the stability constants for thallic complexes vary widely depending on the ligand used, impacting their effectiveness as radiopharmaceuticals .

Applications

Thallous cation has several significant applications in science:

  1. Nuclear Medicine: Primarily used as a radiotracer in SPECT imaging to evaluate myocardial perfusion and detect tumors.
  2. Targeted Therapy: Research is ongoing into using thallium-201 as a targeted therapy agent due to its ability to deliver radiation directly to cancer cells.
  3. Research Tool: Thallous cation serves as a model compound for studying ion transport mechanisms across cell membranes due to its similarity to potassium ions .
Theoretical Frameworks in Tl-201 Radiochemistry

Biophysical Models of Tl-201 Cellular Uptake Mechanisms

The cellular internalization of thallous cation Tl-201 is governed by sophisticated biophysical models, primarily leveraging its mimicry of endogenous potassium ions (K⁺). Tl-201⁺ shares a similar ionic radius and charge with K⁺, enabling exploitation of established biological transport machinery [2] [4] [10]. The dominant pathway involves active transport via the ubiquitous sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump located on the sarcolemmal membrane. This ATP-dependent pump actively exchanges intracellular sodium (Na⁺) for extracellular K⁺ (or Tl-201⁺), establishing concentration gradients crucial for cellular electrophysiology [2] [4]. Inhibition studies with ouabain, a specific Na⁺/K⁺-ATPase blocker, consistently demonstrate a 40-60% reduction in steady-state Tl-201 uptake across various cell types, including cardiac myocytes and glioma cells, confirming this mechanism's primacy [7].

Beyond active transport, Tl-201 uptake exhibits significant dependence on the transmembrane electrochemical gradient. Experimental manipulation of extracellular potassium concentrations ([K⁺]ₑ) directly impacts Tl-201 influx according to predictions derived from the Nernst equation. Lowering [K⁺]ₑ hyperpolarizes the membrane potential (making the interior more negative), enhancing the inward-driving electrochemical gradient for positively charged Tl-201⁺. Conversely, high [K⁺]ₑ depolarizes the membrane, reducing the gradient and Tl-201 accumulation [7]. Studies employing isotonic KCl to clamp the membrane potential at approximately 0 mV drastically reduced Tl-201 uptake compared to physiological [K⁺]ₑ (3-5 mM), where calculated membrane potentials typically range from -70 mV to -90 mV [7]. This establishes Tl-201 as a sensitive probe for in vitro membrane potential assessment in cell populations.

Furthermore, membrane permeability plays a critical role. Wash-out kinetics and uptake rate analyses in human glioma cells reveal distinct permeability constants for Tl-201⁺ (PTl) and K⁺ (PK). These permeabilities are influenced by membrane lipid composition, the density and open-state probability of potassium channels (particularly inward-rectifier channels), and potentially other facilitated transport mechanisms [7]. The relative contribution of passive diffusion versus channel-mediated flux remains an area of active investigation.

Table 1: Key Factors Governing Tl-201 Cellular Uptake Efficiency

FactorMechanismImpact on Tl-201 UptakeExperimental Evidence
Na⁺/K⁺-ATPase ActivityActive transport via Tl-201⁺/K⁺ exchangePrimary uptake pathway (40-60% reduction with ouabain)Ouabain inhibition studies in cardiac myocytes, glioma cells [2] [7]
Membrane Potential (ΔΨ)Driving force for cation influx; negative interior favors Tl-201⁺ entryUptake proportional to ΔΨ magnitude; maximal at hyperpolarizationUptake modulation by [K⁺]ₑ; comparison to Nernst potential [7]
K⁺ Channel PermeabilityFacilitated diffusion through K⁺-selective poresContributes to uptake rate and steady-state levelsKinetic flux constant calculations; channel blocker studies [7]
Membrane Lipid CompositionModifies passive diffusion ratesMay influence baseline permeabilityLimited studies; inferred from model membrane systems
Cellular Metabolic StateDetermines ATP levels for Na⁺/K⁺-ATPase and maintains ion gradientsUptake impaired in ischemic/energetically compromised cellsUptake reduction in low-glucose/oxygen environments

Redox Dynamics and Oxidation State Stability in Chelation Chemistry

Thallium exhibits complex redox chemistry, primarily oscillating between the +1 (thallous, Tl(I)) and +3 (thallic, Tl(III)) oxidation states. While Tl(I) is stable in aqueous solutions and mimics K⁺ biologically, its ionic nature renders it unsuitable for stable, targeted complexation to biomolecules. Tl(III), conversely, forms stable coordination complexes with multidentate ligands but is a potent oxidizer prone to reduction in vivo [9] [10]. This inherent instability presents a significant challenge for developing Tl-201-based radiopharmaceuticals requiring covalent attachment to targeting vectors.

Recent advances have focused on identifying mild, biomolecule-compatible methods for oxidizing Tl-201(I) to Tl-201(III). Harsh traditional methods involving concentrated acids (e.g., 6M HCl), high temperatures (95°C), and strong oxidants like ozone or hydrogen peroxide are incompatible with sensitive targeting peptides or antibodies [9]. Promising mild oxidation strategies achieving >95% conversion of [201Tl]Tl(I) to [201Tl]Tl(III) include:

  • Iodobeads® (Immobilized N-chlorobenzenesulfonamide): Efficient oxidation at room temperature and near-neutral pH, with the added benefit of easy removal of the solid-phase oxidant post-reaction [9].
  • Iodogen® (1,3,4,6-Tetrachloro-3α,6α-diphenylglycoluril): Similar efficiency to Iodobeads®, performed on coated surfaces facilitating oxidant separation [9].
  • Trichloroisocyanuric Acid (TCCA): A soluble oxidant effective under mild conditions, though requiring careful optimization of concentration and potential post-oxidation purification [9].

Once generated, Tl(III) requires robust chelation. Common radiometal chelators exhibit varying stability with Tl(III):

  • Ethylenediaminetetraacetic Acid (EDTA) & Diethylenetriaminepentaacetic Acid (DTPA): While capable of radiolabeling [201Tl]Tl(III) with high yields initially, both complexes demonstrate poor stability in serum. Rapid transchelation to serum proteins (e.g., transferrin) and reduction back to Tl(I) occur within minutes to hours, limiting their utility [9].
  • 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA): Forms complexes with [201Tl]Tl(III) exhibiting moderate stability in serum. While dissociation and reduction still occur over time (hours), DOTA provides significantly greater stability than EDTA or DTPA, making it the most promising clinically established chelator for future development [9]. Research indicates dissociation rates are influenced by serum composition, temperature, and potential ligand lability.
  • Emerging Chelators: The search continues for macrocyclic or bifunctional chelators with higher thermodynamic stability and kinetic inertness specifically tailored for Tl(III). Ligands with mixed donor atoms (N, O, S) or larger cavity sizes designed to better accommodate the ionic radius of Tl(III) are under investigation to resist reduction and transchelation, thereby improving target specificity and retention.

Table 2: Stability of Tl(III) Complexes with Common Chelators

ChelatorStructure TypeRadiolabeling Efficiency with [201Tl]Tl(III)Stability in SerumKey Limitations
EDTALinear, hexadentateHigh (>95% under optimal conditions)Very Low (Rapid dissociation)Poor kinetic inertness; susceptible to transchelation
DTPALinear, octadentateHigh (>95% under optimal conditions)Low (Significant dissociation)Similar to EDTA; insufficient for in vivo use
DOTAMacrocyclic, octadentateHigh (>95% under optimal conditions)Moderate (Dissociation over hours)Best available among common chelators; still prone to reduction and dissociation limiting target accumulation
Future LigandsMacrocyclic/MixedVariable (Under development)Target: HighRequires design for Tl(III) size/geometry; high kinetic barrier to dissociation

Auger Electron Emissive Therapeutics: Energy Transfer Mechanisms

Thallium-201 decay (electron capture to Mercury-201) triggers a cascade of atomic relaxations, resulting in the emission of an exceptionally high yield of low-energy Auger and Coster-Kronig electrons. On average, 36.9 electrons are emitted per Tl-201 decay, with a total energy deposition of approximately 15.3 keV [1] [8] [9]. This places Tl-201 among the most prolific Auger electron emitters used in nuclear medicine, comparable to Iodine-125 (24.9 electrons, 12.1 keV total) and exceeding Gallium-67 (4.7 electrons, 6.3 keV) and Indium-111 (14.7 electrons, 6.8 keV) [3] [9]. The emitted electrons span a wide energy spectrum (eV to ~80 keV), but the vast majority possess energies below 1 keV, with corresponding ranges in liquid water of less than 500 nanometers (nm), and most under 100 nm [1] [3] [8].

The radiobiological potency of Tl-201 stems from the ultra-short range and high linear energy transfer (LET) characteristics of this electron shower. The LET of these electrons ranges from 4 to 26 keV/μm, classifying them as high-LET radiation locally [3] [8]. When decay occurs near critical cellular targets, particularly nuclear DNA, the dense ionization leads to complex, clustered DNA damage. This includes:

  • Direct Ionization: Direct traversal of electrons through DNA causes strand breaks via Coulombic interactions.
  • Indirect Effects (Water Radiolysis): Interaction of electrons with cellular water generates reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which subsequently attack DNA bases and the sugar-phosphate backbone, causing base damage, abasic sites, and strand breaks [3] [8] [9].

The proximity of the decay site to DNA is paramount. In vitro plasmid DNA assays unequivocally demonstrate that decay of [201Tl]Tl(III) in close proximity induces both single-strand breaks (SSBs) and double-strand breaks (DSBs) [9]. Monte Carlo simulations using toolkits like Geent4-DNA model the nanoscale deposition of energy, predicting that Tl-201 is exceptionally effective at inducing complex, clustered DNA lesions, including DSBs, per decay event compared to other Auger emitters due to its high electron yield [9] [27]. Such lesions are notoriously difficult for cellular repair machinery (base excision repair, non-homologous end joining) to faithfully repair, leading to chromosomal aberrations, mutations, and ultimately, cell death (apoptosis, mitotic catastrophe) [3] [8].

Beyond nuclear DNA, membrane-localized decay can cause significant lipid peroxidation and protein damage through direct and indirect effects, potentially disrupting membrane integrity and signaling pathways, contributing to cytotoxicity via non-genomic mechanisms [3] [8]. Furthermore, evidence suggests a "bystander effect," where biological effects manifest in neighboring non-targeted cells, possibly mediated by soluble factors or gap junction communication, amplifying the therapeutic impact within a tumor microenvironment [3] [8].

Table 3: Comparative Auger Electron Emission Profiles for Therapeutic Radionuclides

RadionuclideHalf-LifeAverage Number of AEs per DecayTotal AE Energy per Decay (keV)Dominant Decay ModeRelative Radiobiological Effectiveness (RBE) Proximal to DNA
Thallium-20173 hours36.915.3Electron Capture (EC)Very High (Theoretical and in vitro evidence) [1] [9]
Iodine-12559.4 days24.912.1ECHigh (Well-established in vitro/vivo) [3] [9]
Indium-11167.3 hours14.76.8ECModerate-High [3]
Gallium-6778.3 hours4.76.3ECModerate [3] [9]
Technetium-99m6.01 hours~5.0~2.0Isomeric Transition (IT)Low-Moderate

Kinetics of Tl-201 Redistribution in Biological Systems

Tl-201 redistribution is a dynamic, multi-phase process governed by both flow-dependent and flow-independent factors, crucial for interpreting myocardial perfusion imaging and understanding its potential therapeutic biodistribution over time.

  • Initial Uptake Phase: This phase is predominantly flow-dependent. Following intravenous administration, Tl-201 rapidly distributes to organs proportional to blood flow. Myocardial first-pass extraction fraction under resting conditions is high (~85%), facilitated by the Na⁺/K⁺-ATPase and membrane potential [2] [4] [6]. However, like other perfusion tracers, extraction becomes non-linear at high flow rates (e.g., during vasodilation), plateauing and underestimating true maximal flow ("roll-off" phenomenon) [4] [6] [10]. Initial uptake requires intact membrane function and cellular viability; necrotic or severely ischemic tissue shows markedly reduced uptake.

  • Early Redistribution Phase (Minutes to Hours): This phase involves significant continuous exchange between the intracellular compartment and the blood pool. Tl-201 is not metabolically trapped or tightly bound intracellularly. It diffuses back out along concentration gradients, particularly from tissues with initially high uptake (like normal myocardium), while simultaneously washing out more slowly from tissues with impaired clearance mechanisms (like ischemic myocardium) or continuing to accumulate in tissues with slower uptake kinetics. Studies in canine models of coronary occlusion and reperfusion demonstrate this vividly:

  • Sustained Occlusion: In dogs receiving Tl-201 during occlusion, the relative gradient (normal - ischemic zone activity) decreased from 88% ± 8% to 59% ± 6% over 3 hours due to continuous slow wash-in into the ischemic territory despite occlusion and faster washout from normal zones [6].
  • Reperfusion after Occlusion (Tl-201 injected during occlusion): Upon sudden, total reperfusion, the gradient decreased dramatically from 71% ± 6% to 26% ± 5%, reflecting rapid wash-in into the previously ischemic zone facilitated by restored flow and the concentration gradient. A similar magnitude of gradient reduction (81% ± 5% to 31% ± 5%) occurred even with slow reperfusion through a residual stenosis, indicating redistribution is not solely dependent on peak hyperemic flow [6].

  • Late Redistribution and Clearance Phase (Hours to Days): This phase is influenced by cellular integrity, metabolic state, and overall body clearance. Viable cells retain Tl-201 longer than non-viable cells. Clearance from the body occurs primarily via renal excretion. In reperfusion studies where Tl-201 is injected during peak reflow:

  • Rapid Reperfusion: Initial ischemic zone activity spiked to 155% ± 20% of normal (reactive hyperemia) but then fell to 93% ± 13% after 2 hours, indicating washout exceeding wash-in as flow normalized and gradients equilibrated [6].
  • Reperfusion through Stenosis: Activity started at 94% ± 4% of normal (limited hyperemia) and decreased further to 80% ± 6% at 2 hours, suggesting persistent impairment in uptake or retention despite some flow restoration [6].Tumor cells, like glioma, exhibit altered Tl-201 kinetics compared to normal tissues. While uptake is often rapid, retention can be prolonged, possibly due to altered membrane permeability, impaired efflux mechanisms, or higher negative membrane potentials, contributing to the signal seen in tumor imaging [7] [22]. However, washout rates from tumors can be variable and depend on vascularization, necrosis, and specific cellular characteristics.

Table 4: Phases and Determinants of Tl-201 Redistribution Kinetics

Kinetic PhaseTime FramePrimary DeterminantsKey ObservationClinical/Therapeutic Implication
Initial UptakeSeconds - MinutesRegional Blood Flow; Na⁺/K⁺-ATPase density/activity; Membrane Potential (ΔΨ)High extraction (85% rest); Roll-off at high flowsReflects perfusion and immediate cellular viability. Basis for perfusion imaging.
Early Redistribution (Equilibration)Minutes - 2-4 HoursConcentration Gradient; Membrane Permeability (P_Tl); Continuous Exchange with Blood PoolWashout from normal tissue > Washout/Wash-in into ischemic/injured tissue"Filling-in" of defects indicates viable tissue. Critical for viability assessment. Influences therapeutic dose distribution over time.
Late Redistribution & ClearanceHours - DaysCellular Viability/Integrity; Metabolic State; Renal Excretion; Tumor-specific retentionProlonged retention in viable cells and some tumors; Clearance from necrotic areasPersistent defect suggests scar; Prolonged tumor retention may enhance therapeutic effect locally.
Reperfusion DynamicsMinutes after ReflowMagnitude and Duration of Hyperemia; Microvascular Integrity; Cellular Edema/InjuryRapid wash-in with hyperemia; Variable retention depending on underlying injuryImpacts kinetics if therapy is combined with revascularization.

Properties

Product Name

Thallous cation TL-201

IUPAC Name

thallium-201(1+)

Molecular Formula

Tl+

Molecular Weight

200.9708 g/mol

InChI

InChI=1S/Tl/q+1/i1-3

InChI Key

ZLUSCZLCHQSJRU-OIOBTWANSA-N

Canonical SMILES

[Tl+]

Isomeric SMILES

[201Tl+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.